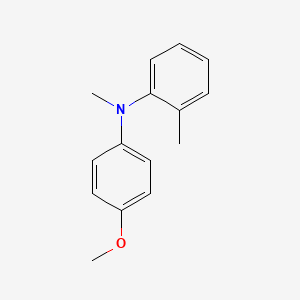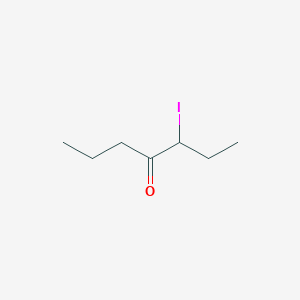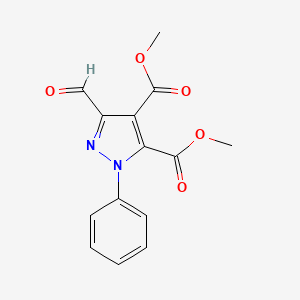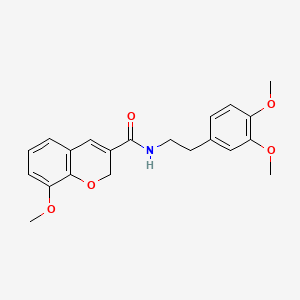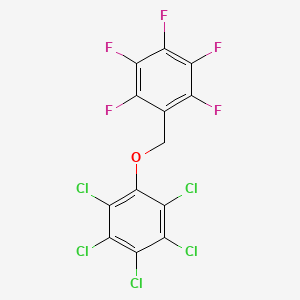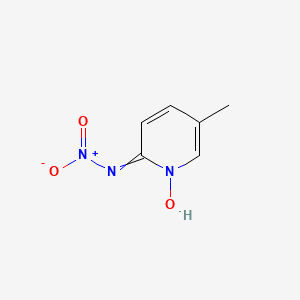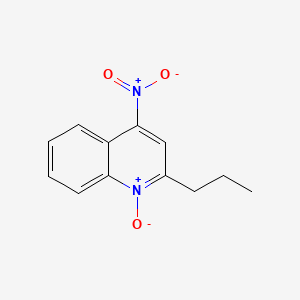
Quinoline, 4-nitro-2-propyl-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 4-nitro-2-propyl-, 1-oxide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is a fusion product of a benzene ring and a pyridine nucleus, known for its stability and aromatic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 4-nitro-2-propyl-, 1-oxide, often involves multi-step reactions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be adapted to introduce various substituents, including nitro and propyl groups.
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale adaptations of laboratory methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 4-nitro-2-propyl-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
Quinoline, 4-nitro-2-propyl-, 1-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Quinoline, 4-nitro-2-propyl-, 1-oxide involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the quinoline ring can intercalate with DNA, affecting replication and transcription processes. The propyl group may influence the compound’s solubility and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its use in antimalarial drugs.
4-Nitroquinoline 1-oxide: A closely related compound with similar chemical properties.
Isoquinoline: Another heterocyclic aromatic compound with a different ring structure.
Uniqueness
Quinoline, 4-nitro-2-propyl-, 1-oxide is unique due to the combination of its substituents. The nitro and propyl groups, along with the 1-oxide form, confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
86475-96-9 |
|---|---|
Fórmula molecular |
C12H12N2O3 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
4-nitro-1-oxido-2-propylquinolin-1-ium |
InChI |
InChI=1S/C12H12N2O3/c1-2-5-9-8-12(14(16)17)10-6-3-4-7-11(10)13(9)15/h3-4,6-8H,2,5H2,1H3 |
Clave InChI |
CXVORSVWCLMCBU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=[N+](C2=CC=CC=C2C(=C1)[N+](=O)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


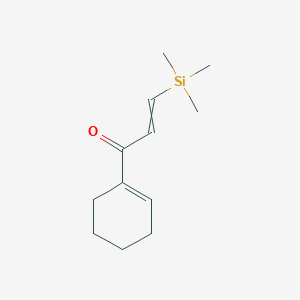
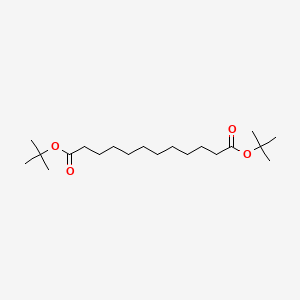
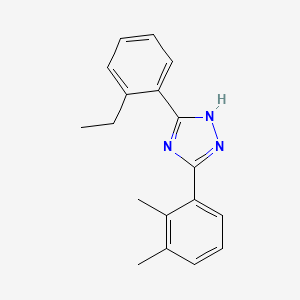
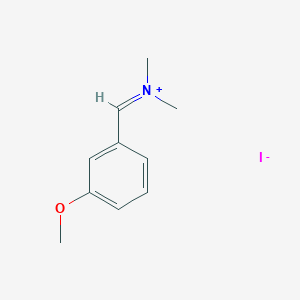
![(1,4,6-Trioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14423078.png)
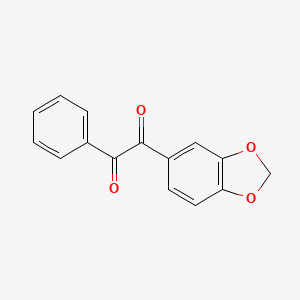
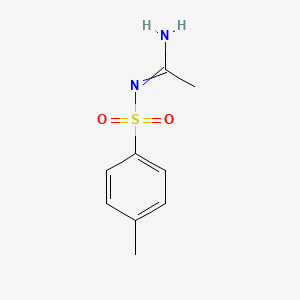
![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)
